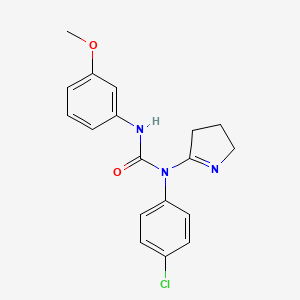

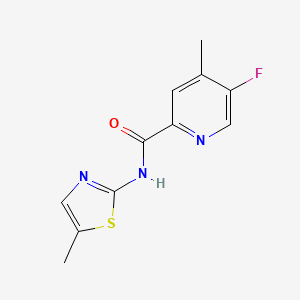

![molecular formula C12H12INO B2956917 3-[(4-Iodophenyl)amino]cyclohex-2-en-1-one CAS No. 303019-46-7](/img/structure/B2956917.png)

3-[(4-Iodophenyl)amino]cyclohex-2-en-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

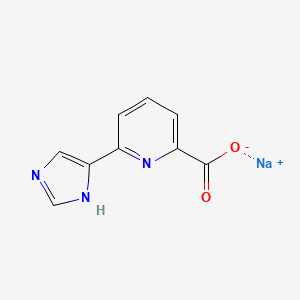

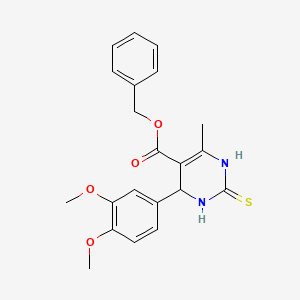

“3-[(4-Iodophenyl)amino]cyclohex-2-en-1-one” is a chemical compound with the CAS number 303019-46-7 . It is a versatile material used in scientific research. Its unique structure enables various applications, including drug development, organic synthesis, and materials science.

Synthesis Analysis

The synthesis of cyclohexenones, which are part of the structure of “this compound”, has been extensively studied . Various methods have been developed, including the use of allyl-palladium catalysis for the α,β-dehydrogenation of ketones via their zinc enolates . Another method involves the cationic Rh(I)-catalyzed [5 + 1] cycloaddition of vinylcyclopropanes and CO .Applications De Recherche Scientifique

Crystal Structures of Anticonvulsant Enaminones

Research on anticonvulsant enaminones, including structures related to 3-[(4-Iodophenyl)amino]cyclohex-2-en-1-one, has shown that these compounds form hydrogen bonds which contribute to their biological activity. The study by Kubicki, Bassyouni, and Codding (2000) analyzed the crystal structures of three anticonvulsant enaminones, observing intermolecular hydrogen bonds forming infinite chains of molecules, which could be relevant in understanding their pharmacological effects (Kubicki, Bassyouni, & Codding, 2000).

Generation and Reactivity of Aminophenyl Cations

Guizzardi et al. (2001) explored the generation and reactivity of 4-aminophenyl cations, closely related to the this compound structure. Their study found that these cations undergo photoheterolysis in polar media, forming various reactive intermediates. This research can inform the understanding of the chemical behavior of similar compounds in different environments (Guizzardi et al., 2001).

Aromatase Inhibitory Activity

Staněk et al. (1991) focused on the synthesis of novel compounds similar to this compound, testing their in vitro inhibition of human placental aromatase. This enzyme plays a crucial role in converting androgens to estrogens, making these compounds potentially significant in the treatment of hormone-dependent tumors (Staněk et al., 1991).

Incorporation in Proteins for Structure Determination

Xie et al. (2004) demonstrated a method to incorporate unnatural amino acids, like iodoPhe which is structurally related to this compound, into proteins for structural studies. This technology allows for detailed analysis of proteins' structures, contributing to the understanding of their functions in biological systems (Xie et al., 2004).

Propriétés

IUPAC Name |

3-(4-iodoanilino)cyclohex-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12INO/c13-9-4-6-10(7-5-9)14-11-2-1-3-12(15)8-11/h4-8,14H,1-3H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPZOTRUUMVRCBD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=CC(=O)C1)NC2=CC=C(C=C2)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12INO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Furan-3-yl-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]methanone](/img/structure/B2956836.png)

![ethyl 1-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate](/img/structure/B2956846.png)

![N-benzyl-3-(4-chlorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/no-structure.png)

![Tert-butyl (1S,4S,5S)-5-amino-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B2956856.png)